tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4,5,7,8-tetrahydrothieno[2,3-d]azepine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-7-4-10-6-9-17-11(10)5-8-14/h6,9H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAYLEURMSJXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722823 | |
| Record name | tert-Butyl 4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873016-31-0 | |
| Record name | tert-Butyl 4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- A common precursor is tert-butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate , which undergoes further transformations to yield the target compound or its regioisomeric analogs.
- The use of 1,1-dimethoxypropane-2-one has been reported as a cheap and readily available starting material in related heterocyclic syntheses, facilitating scale-up and cost-effective production.
Specific Method for tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate
- The synthesis often starts from brominated thienoazepine derivatives, which undergo nucleophilic substitution or cyclization to form the azepine ring system.
- Reaction conditions typically involve controlled heating under reflux, use of polar aprotic solvents (e.g., dimethylformamide), and careful control of stoichiometry to maximize yield and purity.
- Purification is achieved by recrystallization or chromatography to isolate the tert-butyl ester in high purity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dimethylformamide, Methanol, Dichloromethane | Polar solvents facilitate cyclization and substitution |
| Temperature | 0–100°C depending on step | Lower temperatures for sensitive cyclizations; higher for condensation |
| Reaction Time | 1–16 hours | Optimized per step for maximum conversion |
| Catalysts/Reagents | Hydrazine hydrate, NaBH4, Boc anhydride, m-CPBA | Used for cyclization, reduction, protection, and oxidation respectively |
| Purification | Recrystallization from acetic acid or chromatography | Ensures removal of side-products and unreacted materials |
Research Findings and Yield Data
- Yields for each step in related heterocyclic syntheses range from 70% to over 90%, with overall yields for multi-step sequences around 50–60% after purification.
- Reaction monitoring via NMR and IR spectroscopy confirms the formation of key intermediates and the final product, with characteristic signals for the azepine ring and tert-butyl ester groups.
- The use of cheap, readily available starting materials like 1,1-dimethoxypropane-2-one improves scalability and cost-effectiveness.
Summary Table of Preparation Method Features
| Aspect | Description |
|---|---|
| Starting Materials | Brominated thienoazepine derivatives, 1,1-dimethoxypropane-2-one (analogous) |
| Key Reactions | Cyclization, nucleophilic substitution, reductive amination, Boc protection, oxidative cyclization |
| Solvents | DMF, methanol, dichloromethane |
| Temperature Range | 0–100°C |
| Reaction Time | 1–16 hours per step |
| Purification | Recrystallization, chromatography |
| Yields | Stepwise: 70–90%; Overall: ~50–60% |
| Analytical Techniques | NMR (¹H, ¹³C), IR spectroscopy |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites on proteins or interfering with metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate
- Structural Differences: Contains a pyrano[2,3-c]pyrrole core instead of a thienoazepine system. The pyrrole ring is fused with a pyran moiety, whereas the target compound integrates a thiophene and azepine.
- Synthesis: Synthesized via non-covalent bifunctional organocatalysis using Boc-tetramic acid and benzoylimino acrylonitrile, yielding a chiral mixture .
- Applications: Explored for bioactive diversity due to tetramic acid derivatives’ natural prevalence. In contrast, thienoazepines are more commonly studied for photophysical or protein inhibition properties .
4H,8H-Thieno[3',2':5,6]pyrido[3,2,1-de]acridine Derivatives
- Structural Differences : Features a tricyclic system (thiophene-pyrido-acridine) with extended conjugation, enhancing extinction coefficients for photoelectronic applications.
- Applications : Designed for high extinction coefficients in optoelectronic devices and image sensors, unlike the azepine-based target compound, which may prioritize steric effects for molecular recognition .
5-Aryloyl-1H-Pyrano[2,3-d:6,5-d']dipyrimidine-2,4,6,8-tetraones
- Structural Differences: A pyrano-dipyrimidine scaffold with four ketone groups, lacking the azepine or thiophene moieties.
- Synthesis: Produced via a green, one-pot aqueous-phase reaction using ammonium benzoate as a catalyst. This contrasts with the organocatalytic routes used for pyrrole derivatives .
- Applications: Focus on combinatorial chemistry and green synthesis, whereas thienoazepines may target protein aggregation inhibition .
tert-Butyl 3-[(4-Fluorophenyl)methyl]-4-oxo-pyrido[4,3-d]pyrimidine-6-carboxylate
- Structural Differences : A pyrido[4,3-d]pyrimidine core with a fluorophenylmethyl substituent, differing in the heterocyclic framework and substituent positions.
- Properties: Molecular weight (359.39 g/mol) suggests higher lipophilicity compared to smaller thienoazepine analogs. The fluorophenyl group may enhance bioavailability or binding specificity .
Research Implications and Gaps
- Synthetic Challenges: The target thienoazepine’s synthesis may require tailored organocatalytic or transition-metal strategies, given the complexity of fused thiophene-azepine systems .
- Property Optimization : Comparative data on extinction coefficients (cf. ) or aggregation inhibition (cf. ) are needed to benchmark performance against analogs.
- Green Chemistry: Adoption of aqueous-phase or solvent-free methods (as in ) could improve sustainability in thienoazepine synthesis.
Biological Activity
tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate is a heterocyclic compound notable for its unique structural characteristics and potential biological activities. This article explores its synthesis, biological interactions, and pharmacological implications based on various research studies and findings.
Chemical Structure and Properties
The compound features a fused seven-membered azepine ring and a thiophene ring. Its molecular formula is with a molecular weight of 267 g/mol. The compound's structure contributes to its biological activity by facilitating interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the annulation of an azepine to a thiophene ring. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The reaction conditions can be optimized for industrial scale-up.
Pharmacological Interactions
Research indicates that this compound exhibits significant biological activities:
- Receptor Modulation : The compound acts as an antagonist at the arginine vasopressin receptor (AVPR), which is crucial for regulating water balance in the body. This antagonism leads to increased urine production due to decreased water reabsorption in the kidneys.
- Potential Therapeutic Applications : Due to its interaction with AVPRs, this compound may have applications in treating conditions related to fluid balance disorders.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds and their mechanisms:
- Tyrosinase Inhibition : A study on structurally similar compounds highlighted their potential as potent inhibitors of mushroom tyrosinase. The IC50 values ranged from 4.39 to 1.71 µM, indicating strong inhibitory effects comparable to standard inhibitors like kojic acid .
- Anxiolytic Effects : Another investigation into related thieno[2,3-d]azepines revealed their ability to act as central benzodiazepine receptor ligands. These compounds demonstrated promising anxiolytic properties in animal models .
Comparative Analysis
The following table summarizes the structural similarities and biological activities of compounds related to this compound:
| Compound Name | CAS Number | Similarity Index | Biological Activity |
|---|---|---|---|
| tert-Butyl 4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | 165947-52-4 | 0.73 | Tyrosinase inhibitor |
| tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | 203663-30-3 | 0.72 | Potential anxiolytic |
| Ethyl 2-amino-5-isopropylthiophene-3-carboxylate | 65416-85-5 | 0.64 | Antimicrobial activity |
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate?
The synthesis typically involves multi-step organic reactions, including cyclization and protective group strategies. For example, analogous heterocyclic systems (e.g., thieno-pyridines) are synthesized via nucleophilic substitution, followed by tert-butyl carbamate protection using Boc anhydride under basic conditions. Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to minimize side products .
Q. How can the structural integrity of this compound be confirmed experimentally?
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify hydrogen and carbon environments, particularly the thieno-azepine core and tert-butyl group.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula () and fragmentation patterns.
- X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles in crystalline form .
Q. What physicochemical properties are critical for handling this compound in research?
Key properties include:
- Solubility : Assessed in polar (e.g., DMSO, methanol) and nonpolar solvents to guide reaction conditions.
- logP : Determined via HPLC to predict membrane permeability for biological studies.
- Thermal Stability : Evaluated using differential scanning calorimetry (DSC) to ensure integrity during storage .
Q. Which analytical methods are used to verify purity?
- HPLC/GC-MS : Quantify impurities (<1% threshold for biological assays).
- Elemental Analysis : Confirm empirical formula accuracy.
- TLC Monitoring : Track reaction progress and intermediate purity .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
Strategies include:
- Catalyst Screening : Palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for heterocyclic ring formation).
- Solvent Optimization : Use polar aprotic solvents (DMF, THF) to enhance intermediate solubility.
- Stepwise Purification : Column chromatography or recrystallization after each step to isolate high-purity intermediates .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify substituents on the thieno-azepine core (e.g., halogenation, methylation) to assess electronic and steric effects.
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities.
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Q. How can contradictions in biological activity data across studies be resolved?
- Meta-Analysis : Compare assay conditions (e.g., buffer pH, cell lines) to identify variables affecting activity.
- Compound Purity Verification : Re-test batches with orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurity interference.
- Dose-Response Curves : Establish EC/IC values under standardized protocols .
Q. What strategies assess the compound’s stability under physiological conditions?
Q. How can computational methods predict interaction mechanisms with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., GPCRs) over nanosecond timescales to identify key residues.
- QSAR Models : Corrogate substituent properties (e.g., Hammett constants) with activity data to derive predictive equations.
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to prioritize synthesis .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Reagent Compatibility : Replace hazardous reagents (e.g., thionyl chloride) with greener alternatives (e.g., polymer-supported catalysts).
- Batch Process Optimization : Use flow chemistry for exothermic steps (e.g., cyclization) to improve safety and reproducibility.
- Regulatory Compliance : Document impurity profiles and stability data per ICH guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
